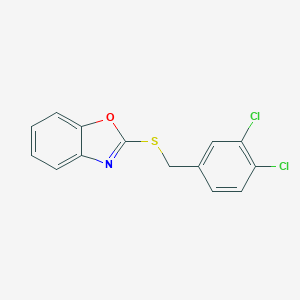
4-fluoro-N-(2-oxothiolan-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-oxothiolan-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H10FNO3S2 and a molecular weight of 275.32 g/mol It is characterized by the presence of a fluorine atom, a tetrahydrothienyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 4-fluoro-N-(2-oxothiolan-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydrothienyl intermediate: This step involves the cyclization of a suitable precursor to form the tetrahydrothienyl ring.
Introduction of the fluorine atom: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide formation: The final step involves the reaction of the fluorinated intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-fluoro-N-(2-oxothiolan-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-fluoro-N-(2-oxothiolan-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-oxothiolan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the sulfonamide group contributes to its overall stability and solubility. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
4-fluoro-N-(2-oxothiolan-3-yl)benzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N-(2-oxotetrahydro-3-thienyl)benzenesulfonamide: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and biological activity.
This compound derivatives: Various derivatives can be synthesized by modifying the sulfonamide or tetrahydrothienyl groups, leading to compounds with different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10FNO3S2 |
|---|---|
Molecular Weight |
275.3g/mol |
IUPAC Name |
4-fluoro-N-(2-oxothiolan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10FNO3S2/c11-7-1-3-8(4-2-7)17(14,15)12-9-5-6-16-10(9)13/h1-4,9,12H,5-6H2 |
InChI Key |
OHDJHONZNAWDSN-UHFFFAOYSA-N |
SMILES |
C1CSC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1CSC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2,6-dichlorobenzyl)-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B427686.png)
![2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B427688.png)

![2-((2,4-Dichlorobenzyl)thio)benzo[d]oxazole](/img/structure/B427692.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427695.png)

![3-[(4-Chlorophenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B427697.png)




